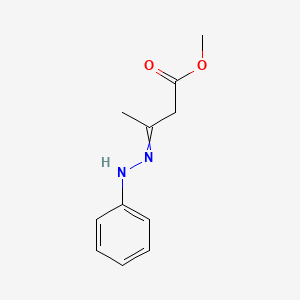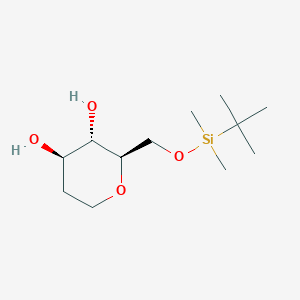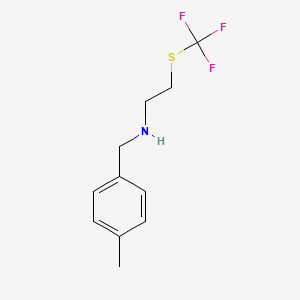
(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the 4-position and an amine group attached to a 2-trifluoromethylsulfanylethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzyl chloride and 2-trifluoromethylsulfanyl ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methylbenzyl chloride is reacted with 2-trifluoromethylsulfanyl ethylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted amine compounds.
科学的研究の応用
(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Shares a similar benzyl structure but differs in the presence of a phosphonate group.
Benzyl Alcohol: Contains a benzyl group with a hydroxyl group instead of an amine and trifluoromethylsulfanyl group.
Uniqueness
(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is unique due to the presence of both a trifluoromethylsulfanyl group and an amine group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
特性
分子式 |
C11H14F3NS |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H14F3NS/c1-9-2-4-10(5-3-9)8-15-6-7-16-11(12,13)14/h2-5,15H,6-8H2,1H3 |
InChIキー |
MFAQMEHQIWGETF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNCCSC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


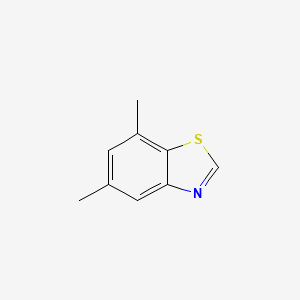
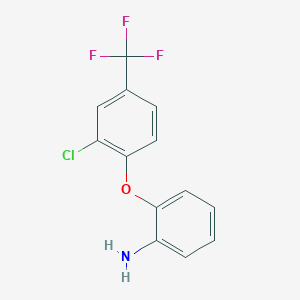
![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)
carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11761241.png)

![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)


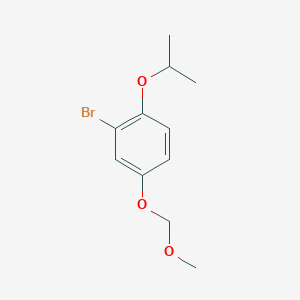
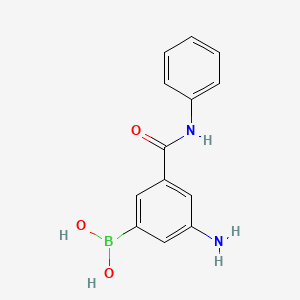
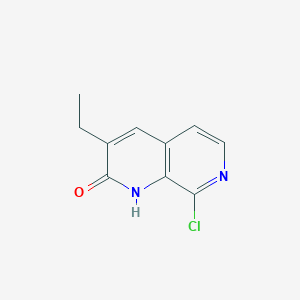
![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)
